Herniarin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

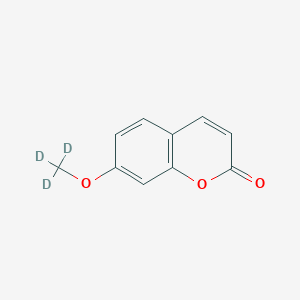

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

7-(trideuteriomethoxy)chromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3 |

InChI Key |

LIIALPBMIOVAHH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Herniarin-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Herniarin-d3 (7-Methoxycoumarin-d3), a deuterated analog of the naturally occurring coumarin, Herniarin. This document is intended to serve as a valuable resource for researchers in drug discovery and development, particularly in the fields of oncology and metabolic diseases. The guide details a feasible synthetic route, predicted analytical data for characterization, and relevant experimental protocols for investigating its biological activity, with a focus on its role in the LXR-α/β-PI3K-Akt-Maf1 signaling pathway.

Introduction to Herniarin and the Rationale for Deuteration

Herniarin (7-methoxycoumarin) is a natural product found in various plants, including chamomile. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Recent studies have highlighted its potential in inhibiting mammary carcinogenesis by modulating the Liver X Receptor-α/β (LXR-α/β) signaling pathway, which in turn affects the PI3K-Akt-Maf1 axis involved in cellular metabolism and proliferation.[1][2]

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The replacement of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a molecule by slowing down its metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure and potentially enhanced therapeutic efficacy. Furthermore, deuterated standards are essential for quantitative bioanalytical studies using mass spectrometry, enabling precise measurement of the parent compound in biological matrices.

Synthesis of this compound

Proposed Synthetic Scheme

The synthesis of this compound can be achieved in a single step from 7-hydroxycoumarin.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

Materials:

-

7-Hydroxycoumarin (Umbelliferone)

-

Deuterated Methyl Iodide (CD3I)

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

-

Addition of Deuterated Reagent: Stir the suspension at room temperature for 15 minutes. To this mixture, add deuterated methyl iodide (1.5 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.

Characterization of this compound

As experimental data for this compound is not widely published, this section provides predicted analytical data based on the known spectra of unlabeled Herniarin and the principles of isotopic labeling.

Predicted Spectroscopic Data

| Technique | Predicted Data for this compound | Reference Data for Herniarin |

| ¹H NMR | Aromatic protons and vinyl protons will show similar chemical shifts and coupling constants to Herniarin. The characteristic singlet for the methoxy group protons at ~3.87 ppm will be absent. | ¹H NMR (DMSO-d6, 300 MHz) δ (ppm): 7.99 (d, J = 9.5 Hz, 1H), 7.63 (d, J = 8.7 Hz, 1H), 7.00-6.93 (m, 2H), 6.30 (d, J = 9.5 Hz, 1H), 3.87 (s, 3H). |

| ¹³C NMR | The chemical shifts of the carbon atoms in the coumarin ring system will be very similar to those of Herniarin. The carbon of the deuterated methoxy group (-OCD3) will appear as a multiplet due to C-D coupling and will have a slightly different chemical shift compared to the -OCH3 carbon. | ¹³C NMR (DMSO-d6, 75 MHz) δ (ppm): 162.4, 160.3, 155.4, 144.3, 129.4, 112.4, 112.3, 100.6, 55.9. |

| Mass Spec. | The molecular ion peak ([M]+) will be observed at m/z 179, which is 3 units higher than that of unlabeled Herniarin due to the presence of three deuterium atoms. | The molecular ion peak ([M]+) is observed at m/z 176. |

Biological Activity and Experimental Protocols

Herniarin has been shown to inhibit mammary carcinogenesis by modulating the LXR-α/β-PI3K-Akt-Maf1 signaling pathway.[1][2] The following are detailed protocols for investigating the effects of this compound on this pathway in a breast cancer cell line, such as MCF-7.

Signaling Pathway Diagram

Caption: Herniarin's modulation of the LXR-PI3K-Akt pathway.

Experimental Workflow

Caption: Workflow for studying this compound's biological effects.

Detailed Methodologies

4.3.1. Cell Culture and Treatment

-

Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for specified time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

4.3.2. Western Blot Analysis

-

Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

4.3.3. Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for FASN, ACACA, and a reference gene (e.g., GAPDH or ACTB).

-

Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The proposed synthetic route offers a practical approach for obtaining this valuable research tool. The predicted analytical data serves as a useful reference for its characterization. The detailed experimental protocols for investigating its effects on the LXR-α/β-PI3K-Akt-Maf1 signaling pathway will enable researchers to further explore its therapeutic potential in breast cancer and other related diseases. The use of this compound in such studies will undoubtedly contribute to a deeper understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxycoumarin-d3

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Methoxycoumarin-d3, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for the deuterated form is limited, this guide leverages the extensive data available for its non-deuterated counterpart, 7-Methoxycoumarin, to provide accurate estimations and relevant experimental context. The primary difference between the two compounds lies in the molecular weight, with other physical properties expected to show minimal variation.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of 7-Methoxycoumarin. These values are considered to be close approximations for 7-Methoxycoumarin-d3.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅D₃O₃ | N/A |

| Molecular Weight | 179.2 g/mol | Calculated |

| Appearance | White to cream or pale orange to pale brown crystals or powder | |

| Melting Point | 115.0-122.0 °C | |

| Boiling Point | 334.0-335.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO (approx. 10 mg/ml), DMF (approx. 10 mg/ml), and ethanol (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO and then diluted. | [2] |

| logP (o/w) | 1.80160 | N/A |

Spectroscopic Data

| Property | Value | Source |

| UV/Vis. λmax | 217, 323 nm | [2] |

| Fluorescence (for 7-Methoxycoumarin-3-carboxylic acid) | λex 330 nm; λem 402 nm in 0.1 M Tris pH 9.0 | |

| ¹H NMR | Spectra available for 7-Methoxycoumarin, which can serve as a reference for the non-deuterated protons in the d3 variant. | N/A |

| ¹³C NMR | Spectra available for 7-Methoxycoumarin. | N/A |

| Mass Spectrometry | Spectra available for 7-Methoxycoumarin. The deuterated version will show a corresponding mass shift. | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of coumarin derivatives are widely applicable to 7-Methoxycoumarin-d3.

Synthesis of 7-Methoxycoumarin-d3

A common synthetic route to 7-Methoxycoumarin-d3 involves the methylation of 7-hydroxycoumarin using a deuterated methylating agent.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 7-hydroxycoumarin in a suitable aprotic solvent such as acetone or DMF.

-

Addition of Base: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

-

Methylation: Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After completion, filter the reaction mixture to remove the base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 7-Methoxycoumarin-d3.[3]

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized 7-Methoxycoumarin-d3.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the absence of protons on the methoxy group and the presence of other aromatic protons. ¹³C NMR will show the characteristic peaks for the coumarin scaffold, with the deuterated carbon signal being either absent or significantly broadened.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass of the deuterated compound, verifying the incorporation of three deuterium atoms.

-

Melting Point Analysis: The melting point of the synthesized compound is measured and compared to the non-deuterated analog.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Signaling Pathways and Experimental Workflows

7-Methoxycoumarin and its derivatives are valuable tools in biochemical and pharmacological research, primarily due to their fluorescent properties and metabolic fate.

Cytochrome P450 Metabolism

7-Methoxycoumarin is a known substrate for cytochrome P450 enzymes, particularly CYP1A2, which catalyzes its O-demethylation to 7-hydroxycoumarin.[4] The deuteration of the methoxy group can introduce a kinetic isotope effect, slowing down the rate of this metabolic reaction. This property is useful for studying enzyme kinetics and reaction mechanisms.

Caption: Metabolism of 7-Methoxycoumarin-d3 by CYP1A2.

Use as a Fluorescent Probe

Coumarin derivatives are widely used as fluorescent probes in various biological assays. While 7-Methoxycoumarin itself has native fluorescence, it is often derivatized, for instance, by introducing a carboxylic acid group, to enable covalent labeling of biomolecules such as proteins and peptides.[5][6]

Caption: Workflow for fluorescent labeling using a coumarin derivative.

References

- 1. Methylumbelliferone | C10H8O3 | CID 10748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Herniarin-d3 CAS number and molecular formula verification.

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Herniarin-d3, a deuterated analog of the natural coumarin, Herniarin. This document consolidates key chemical data, explores its biological significance in signaling pathways, and outlines relevant experimental methodologies.

Core Compound Data: this compound

This compound, also known as 7-Methoxycoumarin-d3, is the deuterated form of Herniarin.[1] Stable isotope-labeled compounds like this compound are valuable tools in research, often employed as internal standards for quantitative analysis in pharmacokinetic and metabolic studies.[1][2]

| Parameter | Value | Reference |

| CAS Number | 1600535-74-7 | [1][2] |

| Molecular Formula | C10H5D3O3 | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Unlabeled CAS Number | 531-59-9 (Herniarin) | [1] |

| Synonyms | 7-Methoxycoumarin-d3, Methyl umbelliferyl ether-d3 | [1] |

Biological Activity and Signaling Pathways

Research has primarily focused on the non-deuterated parent compound, Herniarin. It has demonstrated notable anticancer and anti-dermatophytic activities.[1] Studies indicate that Herniarin can induce apoptosis in breast cancer cells (MCF-7) and shows potential in the research of bladder cancer.[1]

Erk Signaling Pathway in Bladder Cancer

In bladder cancer cell lines, Herniarin has been shown to impact cell viability, migration, and cell cycle regulation.[3] A key mechanism of its action involves the modulation of the Erk signaling pathway, which is crucial for cell growth and differentiation.[3]

Liver X Receptor (LXR)-α/β-PI3K-Akt-Maf1 Pathway in Breast Cancer

In the context of mammary carcinogenesis, Herniarin has been found to inhibit cancer progression by modulating the Liver X receptor (LXR)-α/β-PI3K-Akt-Maf1 pathway.[4][5][6] The agonistic action of Herniarin on LXR-α and LXR-β is associated with the inhibition of the PI3K/Akt pathway.[5] This, in turn, leads to the upregulation of Maf1, which suppresses the expression of lipogenic genes, thereby inhibiting the lipid biogenesis required for tumor growth.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of Herniarin on Cell Viability, Cell Cycle, and Erk Protein Levels in Different Stages of Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. phcog.com [phcog.com]

- 6. Herniarin, a Natural Coumarin, Inhibits Mammary Carcinogenesis by Modulating Liver X Receptor-alpha/beta-PI3K-Akt-Maf1 Pathway in Sprague-Dawley Rats [hero.epa.gov]

Exploring the Biological Activity of Deuterated Herniarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plants, including chamomile and lavender. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As with many promising natural products, its therapeutic potential can be limited by its pharmacokinetic profile, including metabolic instability.

This technical guide explores the potential for enhancing the biological activity and therapeutic utility of Herniarin through deuteration. Deuterium, a stable isotope of hydrogen, can strategically replace hydrogen atoms at sites of metabolic vulnerability. This substitution can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[1][2] By reducing the rate of metabolism, deuteration can potentially improve a drug's half-life, increase systemic exposure, and enhance its overall efficacy.[3][4][5]

This document will delve into the known biological activities of Herniarin, its metabolic pathways, the rationale for deuteration, and proposed experimental protocols to evaluate the biological activity of deuterated Herniarin.

Biological Activities of Herniarin

Herniarin exhibits a range of biological effects, with its anticancer properties being a primary focus of research.

Anticancer Activity

Herniarin has demonstrated potential as an anticancer agent through various mechanisms:

-

Modulation of the LXR-α/β-PI3K-Akt-Maf1 Pathway: In breast cancer models, Herniarin has been shown to inhibit carcinogenesis by modulating the Liver X receptor (LXR)-α/β-PI3K-Akt-Maf1 signaling pathway.[6][7][8] This pathway is crucial for regulating lipid metabolism and cell growth, which are often dysregulated in cancer cells.

-

Inhibition of HMG-CoA Reductase: Herniarin is an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6][7] This pathway is essential for cholesterol synthesis and the production of intermediates required for cell proliferation.

-

Induction of Apoptosis and Cell Cycle Arrest: In bladder cancer cell lines, Herniarin has been observed to induce cell cycle arrest and apoptosis.[9] It also modulates the Erk signaling pathway, which is involved in cell proliferation and survival.[9]

-

Cytotoxicity: Herniarin has shown cytotoxic effects against various cancer cell lines.

Other Biological Activities

Beyond its anticancer effects, Herniarin has been reported to possess:

-

Antioxidant properties: It can scavenge free radicals, which are implicated in various disease processes.[10]

-

Anti-inflammatory effects: It can modulate inflammatory pathways.

-

Neuroprotective effects: Studies in animal models of ischemia suggest that Herniarin may have neuroprotective properties by reducing oxidative stress.[10]

Metabolism of Herniarin and the Rationale for Deuteration

The therapeutic efficacy of Herniarin is influenced by its metabolic fate. Understanding its metabolism is key to identifying suitable positions for deuteration to enhance its pharmacokinetic profile.

Metabolic Pathways of Coumarins

Coumarins are primarily metabolized by the cytochrome P450 (CYP450) enzyme system in the liver. The main metabolic pathways for coumarin, the parent compound of Herniarin, include:

-

7-Hydroxylation: This is a major detoxification pathway, predominantly catalyzed by CYP2A6, leading to the formation of 7-hydroxycoumarin (umbelliferone).

-

3,4-Epoxidation: Other CYP isoforms, such as CYP1A1, CYP1A2, and CYP2E1, can catalyze the formation of a reactive 3,4-epoxide metabolite, which can be associated with toxicity.

For Herniarin (7-methoxycoumarin), the primary metabolic pathway is anticipated to be O-demethylation at the 7-position to yield 7-hydroxycoumarin. This reaction is catalyzed by CYP450 enzymes and involves the cleavage of a C-H bond on the methoxy group.

Rationale for Deuterating Herniarin

The methoxy group at the 7-position of Herniarin is a "metabolic soft spot." By replacing the hydrogen atoms of this methoxy group with deuterium (to form d3-Herniarin), it is hypothesized that the rate of O-demethylation will be significantly reduced due to the kinetic isotope effect.

Potential Advantages of Deuterated Herniarin:

-

Increased Half-Life and Exposure: A slower rate of metabolism is expected to prolong the half-life of Herniarin in the body, leading to greater overall drug exposure (Area Under the Curve - AUC).

-

Enhanced Efficacy: Increased systemic exposure could lead to a more pronounced and sustained therapeutic effect at a given dose.

-

Improved Dosing Regimen: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Potentially Altered Metabolite Profile: By slowing the primary metabolic pathway, deuteration could potentially alter the balance of metabolites, which may have implications for both efficacy and safety.

Quantitative Data

| Compound | Parameter | Value | Species/System | Reference |

| Herniarin | IC50 (HMG-CoA Reductase) | 103.1 nM | In vitro | [6][11] |

| IC50 (Cytotoxicity, MCF-7) | 207.6 µM | In vitro (Human breast cancer cells) | [12] | |

| Coumarin | Half-life (t½) | ~1.02 hours | Human (oral) | |

| Bioavailability | < 4% | Human (oral) | ||

| Deuterated Herniarin (d3-Herniarin) (Hypothetical) | Half-life (t½) | > 1.02 hours | - | - |

| Bioavailability | > 4% | - | - | |

| IC50 (HMG-CoA Reductase) | ~103.1 nM | - | - | |

| IC50 (Cytotoxicity, MCF-7) | Potentially < 207.6 µM | - | - |

Proposed Experimental Protocols

To validate the hypothesized benefits of deuterated Herniarin, a series of in vitro and in vivo experiments are necessary.

Synthesis of Deuterated Herniarin (d3-Herniarin)

Deuterated Herniarin can be synthesized from 7-hydroxycoumarin (umbelliferone) using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), under basic conditions.

Experimental Workflow: Synthesis of d3-Herniarin

References

- 1. In vivo intestinal metabolism of 7-ethoxycoumarin in the rat: production and distribution of phase I and II metabolites in the isolated, perfused intestinal loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of heparin and low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Metabolic Fate of Herniarin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of Herniarin-d3. While specific quantitative data for the deuterated form, this compound, is not extensively available in public literature, this guide outlines the established experimental protocols and expected metabolic pathways based on the known metabolism of Herniarin and its parent compound, coumarin. The inclusion of a deuterium label in this compound serves as a valuable tool for unambiguous identification and quantification of its metabolites using mass spectrometry.

Introduction to Herniarin Metabolism

Herniarin (7-methoxycoumarin) is a naturally occurring coumarin derivative. The metabolism of coumarins is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic pathways for coumarins involve hydroxylation and O-dealkylation. For Herniarin, the major expected metabolic transformation is the O-demethylation of the 7-methoxy group to form 7-hydroxycoumarin (umbelliferone). This resulting metabolite can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate its excretion.

Predicted Metabolic Pathway of this compound

The metabolic pathway of this compound is expected to mirror that of Herniarin. The deuterium atoms on the methoxy group provide a stable isotopic label for tracing the molecule and its metabolites.

Experimental Protocols

This section details the in vitro experimental workflow for studying the metabolism of this compound using human liver microsomes.

Experimental Workflow

The overall workflow involves incubating this compound with human liver microsomes, followed by sample processing and analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Materials and Reagents

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

Incubation Procedure

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing this compound (final concentration, e.g., 1 µM), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration, e.g., 1 mM).

-

Incubation: Incubate the reactions at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Terminate the reactions at the designated time points by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

-

Mass Spectrometry Method: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for metabolite identification. The specific MRM transitions for this compound and its expected metabolites would need to be determined experimentally.

Data Presentation

The quantitative data from the in vitro metabolism study can be summarized in tables to facilitate comparison and analysis. The following tables are templates with illustrative data, as specific experimental results for this compound are not available.

Table 1: Disappearance of this compound in Human Liver Microsomes

| Time (minutes) | This compound Remaining (%) |

| 0 | 100.0 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

Table 2: Formation of 7-Hydroxycoumarin from this compound

| Time (minutes) | 7-Hydroxycoumarin (Peak Area Ratio to IS) |

| 0 | 0.00 |

| 5 | 0.18 |

| 15 | 0.45 |

| 30 | 0.78 |

| 60 | 1.12 |

Potential Signaling Pathway Interactions

While the primary focus of this guide is on the metabolic fate of this compound, it is noteworthy that Herniarin has been reported to interact with cellular signaling pathways. For instance, some studies suggest that Herniarin may modulate the Liver X Receptor (LXR)/Phosphoinositide 3-kinase (PI3K)/Akt/Maf1 signaling pathway, which is involved in the regulation of lipid metabolism and cell growth.[1][2][3] This interaction is separate from its metabolic breakdown but could be a relevant consideration in the broader pharmacological assessment of the compound.

Conclusion

This technical guide provides a framework for investigating the in vitro metabolic fate of this compound. The described protocols, based on established methodologies for coumarin metabolism studies, offer a robust approach for identifying and quantifying the metabolites of this deuterated compound. The use of this compound in such studies will significantly enhance the accuracy and reliability of metabolite profiling, providing crucial data for drug development and safety assessment. Further experimental work is required to generate specific quantitative data and to fully elucidate the metabolic profile of this compound.

References

Unveiling Herniarin: A Technical Guide to its Discovery and Isolation from Natural Sources

For Immediate Release

This technical guide provides an in-depth overview of the discovery and various methods for the isolation of Herniarin (7-methoxycoumarin), a naturally occurring bioactive compound, from plant extracts. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the efficient extraction and purification of this promising molecule.

Introduction to Herniarin

Herniarin, a methoxy derivative of coumarin, is a phytochemical found in a variety of plant species.[1] It has garnered significant scientific interest due to its diverse biological activities. Herniarin is naturally present in plants such as German chamomile (Matricaria chamomilla), Herniaria glabra, and species of the Prunus and Tagetes genera.[1][2] This guide will focus on the principal methodologies for its extraction and purification from these natural sources.

Extraction Methodologies

The initial step in obtaining Herniarin is its extraction from the plant matrix. The choice of extraction technique significantly impacts the yield and purity of the final product. Common methods include traditional solvent extraction techniques like maceration and Soxhlet extraction, as well as more modern approaches such as supercritical fluid extraction (SFE).

Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period. Studies on Matricaria chamomilla have shown that maceration with 50% aqueous ethanol can yield a significant amount of Herniarin.[3][4]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. It involves the repeated washing of the plant material with a heated solvent.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient alternative to traditional solvent-based methods.[5] By modifying parameters such as pressure, temperature, and the addition of co-solvents like ethanol, the selectivity of the extraction can be fine-tuned.[6][7]

Table 1: Comparison of Herniarin Extraction Yields from Matricaria chamomilla

| Extraction Method | Plant Part | Solvent | Herniarin Yield (mg/100g) | Reference |

| Maceration | Processing Waste | 50% Aqueous Ethanol | 82.79 | [3][4] |

| Maceration | Unprocessed Flowers | 50% Aqueous Ethanol | 54.23 | [4] |

| Soxhlet | Processing Waste | n-Hexane | 65.41 | [4] |

| Supercritical CO2 | Processing Waste | CO2 | 2.95 | [4] |

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a critical step to isolate Herniarin. The most common and effective methods are column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used adsorbent for the purification of coumarins.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for the separation, identification, and quantification of Herniarin. Reversed-phase columns, such as C18, are frequently employed for this purpose.[9]

Experimental Protocols

This section provides detailed protocols for the extraction, purification, and quantification of Herniarin.

Protocol 1: Maceration Extraction of Herniarin from Matricaria chamomilla

-

Plant Material Preparation: Air-dry and pulverize the chamomile processing waste.

-

Extraction:

-

Weigh 10 g of the powdered plant material.

-

Add 200 mL of 50% aqueous ethanol.

-

Macerate for 24 hours at room temperature with occasional stirring.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Protocol 2: Bioassay-Guided Isolation of Herniarin from Equisetum debile

This protocol outlines a bioassay-guided approach to isolate Herniarin.

-

Initial Extraction:

-

Solvent Partitioning:

-

Column Chromatography:

-

Subject the chloroform extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of chloroform, followed by increasing proportions of methanol in chloroform.[10]

-

-

Further Purification:

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing Herniarin based on TLC analysis.

-

The fraction eluted with 10% methanol in chloroform can be further rechromatographed using a gradient of ethyl acetate in chloroform, followed by methanol in ethyl acetate.[10]

-

The sub-fraction eluted with 20% ethyl acetate in chloroform can be washed with chloroform and recrystallized with methanol to yield pure, colorless, needle-like crystals of Herniarin.[10]

-

Protocol 3: HPLC Quantification of Herniarin

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol and water can be employed.[1]

-

Phase A: Distilled water

-

Phase B: Methanol

-

Gradient: Start with 40% B, increase to 80% B over 20 minutes, hold for 20 minutes, then return to initial conditions.[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 330 nm.[1]

-

Quantification: Prepare a calibration curve using a Herniarin standard of known concentrations. The concentration in the plant extracts is then calculated based on this curve. The limit of detection (LOD) and limit of quantification (LOQ) for Herniarin have been reported to be 0.129 mg/L and 0.4299 mg/L, respectively.[10]

Table 2: HPLC Method Parameters for Herniarin Analysis

| Parameter | Specification | Reference |

| Column | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Gradient of Water (A) and Methanol (B) | [1] |

| Gradient | 0-15 min, 40% B; 15-20 min, 40-80% B; 20-40 min, 80% B | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection Wavelength | 330 nm | [1] |

| Retention Time | ~24.72 min | [10] |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: General workflow for the extraction of Herniarin.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Herniarin and Other Constituents from Matricaria chamomilla Flowers | Semantic Scholar [semanticscholar.org]

- 3. Herniarin, Dimethylfraxetin and Extracts from Tagetes lucida, in Psychosis Secondary to Ketamine and Its Interaction with Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Five Coumarins and Standardized Extracts from Tagetes lucida Cav. on Motor Impairment and Neuroinflammation Induced with Cuprizone [mdpi.com]

- 5. sabinsa.com.pl [sabinsa.com.pl]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Supercritical fluid extraction of naringin from the peel of Citrus paradisi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of various techniques for the extraction of umbelliferone and herniarin in Matricaria chamomilla processing fractions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Herniarin Derivatives: A Theoretical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herniarin (7-methoxycoumarin), a naturally occurring coumarin derivative, and its synthetic analogs represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide delves into the application of quantum chemical calculations and theoretical studies to elucidate the structure-activity relationships, electronic properties, and potential biological interactions of Herniarin derivatives. By leveraging computational methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking, researchers can significantly accelerate the rational design of novel therapeutic agents. This document provides a comprehensive overview of key computational data, detailed experimental and theoretical protocols, and visual representations of relevant biological and computational workflows.

Introduction to Herniarin and its Therapeutic Potential

Coumarins are a large class of benzopyrone compounds, with Herniarin being a notable example found in various plants.[1] These compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4] Theoretical studies, particularly quantum chemical calculations, have become indispensable in understanding the underlying molecular features that govern the biological efficacy of Herniarin derivatives. These computational approaches allow for the prediction of molecular geometry, electronic structure, and reactivity, providing critical insights for the design of more potent and selective drug candidates.[1][5] For instance, Herniarin itself has been shown to have a cytotoxic effect on MCF-7 breast cancer cells.[6]

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, predominantly using Density Functional Theory (DFT), are instrumental in characterizing the electronic and structural properties of Herniarin derivatives. These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and spectroscopic behavior.

Key Computational Parameters

A summary of frequently calculated quantum chemical parameters for coumarin derivatives, which are applicable to Herniarin analogs, is presented in Table 1. These parameters offer insights into the molecule's kinetic stability and charge transfer properties.

| Parameter | Description | Typical Value Range for Coumarins | Significance in Drug Design |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Indicates electron-donating ability; related to reactivity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV | Indicates electron-accepting ability; crucial for charge transfer interactions. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 5.0 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[1] |

| Dipole Moment (Debye) | Measure of the polarity of the molecule | 2.0 to 6.0 D | Influences solubility, membrane permeability, and non-covalent interactions with biological targets.[7] |

| Global Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.5 eV | A higher value indicates greater stability. |

| Global Softness (S) | Reciprocal of global hardness | 0.4 to 0.7 eV⁻¹ | A higher value suggests greater reactivity. |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.0 to 4.5 eV | Important for understanding charge distribution and bond polarities. |

| Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow | 1.5 to 3.0 eV | Quantifies the electrophilic nature of the molecule. |

Table 1: Key Quantum Chemical Parameters for Coumarin Derivatives.

Computational Methodology

The following outlines a typical protocol for performing DFT calculations on Herniarin derivatives, based on common practices in the cited literature.[1][7][8]

Protocol 1: Ground State Geometry Optimization and Electronic Property Calculation

-

Software: Gaussian 09W or similar quantum chemistry software package.[9]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][8]

-

Basis Set: 6-311++G(d,p) or 6-31+G(d,p) to provide a good balance between accuracy and computational cost.[1][7]

-

Procedure: a. The initial molecular structure of the Herniarin derivative is drawn using a molecular editor and saved in a suitable format. b. The geometry is optimized in the gas phase to find the lowest energy conformation. c. Frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). d. From the output of the optimized structure, key parameters such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges are extracted.[7] e. Further analysis, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, can be performed to understand intramolecular interactions and reactive sites.

Molecular Docking Studies: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to predict the binding mode and affinity of small molecules, such as Herniarin derivatives, to a biological target, typically a protein or enzyme.

Docking Scores and Binding Interactions

Molecular docking simulations provide a scoring function to estimate the binding affinity, often expressed in kcal/mol. Lower binding energy scores generally indicate a more stable protein-ligand complex.[10] Table 2 summarizes representative docking scores of coumarin derivatives against various biological targets.

| Coumarin Derivative Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | -9.5 to -11.2 | TYR334, TRP84, PHE330 | [11] |

| Coumarin Hybrids | Butyrylcholinesterase (BuChE) | -8.7 to -10.5 | TRP82, TYR337 | [11] |

| Substituted Coumarins | VEGFR-2 | -149 to -172 (cal/mol) | CYS919, LYS868, GLU885 | [10] |

| 7-Hydroxycoumarin Derivatives | Human Acetylcholinesterase (hAChE) | -9.0 to -11.0 | TYR121, TRP279 | [12] |

| Coumarin-thiazole hybrids | MCF-7 cell line target (e.g., EGFR) | Not explicitly stated, but showed significant activity | MET793, LYS745 | [13] |

Table 2: Representative Molecular Docking Results for Coumarin Derivatives.

Molecular Docking Protocol

The following provides a generalized workflow for performing molecular docking studies with Herniarin derivatives.

Protocol 2: In Silico Molecular Docking

-

Software: AutoDock Vina, Schrödinger Suite (Glide), or similar docking software.[2][12]

-

Ligand Preparation: a. The 3D structure of the Herniarin derivative is generated and optimized using a quantum chemical method (see Protocol 1) or a molecular mechanics force field. b. Partial charges are assigned, and rotatable bonds are defined.

-

Protein Preparation: a. The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). b. Water molecules and co-crystallized ligands are typically removed. c. Polar hydrogens are added, and charges are assigned to the protein atoms.

-

Grid Generation and Docking: a. A grid box is defined around the active site of the protein. The size of the grid should be sufficient to accommodate the ligand. b. The docking simulation is performed, allowing the ligand to flexibly explore different conformations within the defined grid box.

-

Analysis of Results: a. The resulting docking poses are ranked based on their binding scores. b. The best-scoring pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

Visualization of Computational Workflows and Pathways

Visual diagrams are essential for understanding the logical flow of computational studies and the biological pathways that Herniarin derivatives may influence.

References

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Bio-evaluation and Quantum Chemical Studies of Some Coumarin Derivatives [jasn.uotechnology.edu.iq]

- 6. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivity and quantum chemical calculations оf a new coumarine derivative as a strong antioxidant, antimicrobial and anti-cancer substance | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. pcbiochemres.com [pcbiochemres.com]

- 11. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effect on Herniarin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[5][6] In drug metabolism, the most common application is the substitution of hydrogen (¹H) with deuterium (²H or D), known as the deuterium kinetic isotope effect (DKIE).[3][4] This substitution can significantly slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond, as the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher activation energy for cleavage.[6]

Cytochrome P450 (CYP450) enzymes, which are major players in the metabolism of many drugs, frequently catalyze reactions involving C-H bond cleavage, such as hydroxylation and demethylation.[1][2] By strategically placing deuterium at metabolically labile positions on a drug molecule, it is possible to decrease the rate of its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased bioavailability.[4][7]

Herniarin, a naturally occurring coumarin, has been investigated for various biological activities.[8][9][10] Understanding its metabolic fate is crucial for its development as a therapeutic agent. This guide will explore how the KIE can be used as a tool to investigate and modulate the metabolism of Herniarin.

Hypothesized Metabolic Pathways of Herniarin

Based on the structure of Herniarin (7-methoxycoumarin), the primary routes of metabolism are likely to be O-demethylation and aromatic hydroxylation, both of which are commonly mediated by CYP450 enzymes.

-

O-demethylation: The methoxy group at the 7-position is a likely site for oxidative O-demethylation, yielding the primary metabolite 7-hydroxycoumarin (umbelliferone). This reaction involves the cleavage of a C-H bond on the methyl group.

-

Aromatic Hydroxylation: The coumarin ring system itself can be a substrate for hydroxylation at various positions, although this is generally a slower reaction compared to the O-demethylation of a labile methoxy group.

Deuteration of the methoxy group of Herniarin (d₃-Herniarin) would be expected to exhibit a significant KIE on the O-demethylation pathway.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Herniarin, a Natural Coumarin, Inhibits Mammary Carcinogenesis by Modulating Liver X Receptor-alpha/beta-PI3K-Akt-Maf1 Pathway in Sprague-Dawley Rats [hero.epa.gov]

- 10. Biosynthesis of coumarin and herniarin in lavender - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Herniarin-d3 as an Internal Standard for Quantitative Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. Herniarin (7-methoxycoumarin), a natural coumarin derivative with various biological activities, is a compound of increasing interest in pharmaceutical and biomedical research. Accurate quantification of Herniarin in complex biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and protocols for the use of Herniarin-d3 as an internal standard in the quantitative analysis of Herniarin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards, such as this compound, are ideal because they share nearly identical physicochemical properties with the analyte of interest.[1] This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer source, thus providing a reliable means to correct for variations during sample preparation and analysis.[2]

Rationale for Using this compound

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to mimic the behavior of the unlabeled analyte (Herniarin) throughout the analytical process. This includes extraction recovery, chromatographic retention, and ionization response. Any sample loss or variation in instrument response that affects Herniarin will similarly affect this compound, allowing for accurate correction and leading to more reliable and reproducible quantitative results. The selection of a deuterated analog is a common and effective strategy for internal standardization in LC-MS/MS bioanalysis.[1]

Experimental Protocols

This section outlines a comprehensive protocol for the quantitative determination of Herniarin in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials and Reagents

-

Herniarin (analytical standard)

-

This compound (internal standard)[3]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Human plasma (blank, drug-free)

Instrumentation

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Herniarin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Herniarin primary stock solution in 50% methanol/water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of coumarins in rat plasma.[4]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of ethyl acetate to the supernatant for liquid-liquid extraction.

-

Vortex for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 20% B, increase to 95% B over 5 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Based on known fragmentation patterns of coumarins, the following transitions are proposed.[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Herniarin | 177.1 | 133.1 | 20 |

| 177.1 | 105.1 | 25 | |

| This compound | 180.1 | 136.1 | 20 |

| 180.1 | 108.1 | 25 |

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar bioanalytical methods and should be confirmed during method validation.

Table 1: Calibration Curve for Herniarin in Human Plasma

| Concentration (ng/mL) | Peak Area Ratio (Herniarin/Herniarin-d3) |

| 1 | To be determined experimentally |

| 5 | To be determined experimentally |

| 10 | To be determined experimentally |

| 50 | To be determined experimentally |

| 100 | To be determined experimentally |

| 500 | To be determined experimentally |

| 1000 | To be determined experimentally |

The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) of ≥ 0.99.

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | Minimal |

These parameters should be assessed according to regulatory guidelines for bioanalytical method validation.[1][6]

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Herniarin using this compound as an internal standard is depicted below.

References

- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onlinepharmacytech.info [onlinepharmacytech.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An UPLC-MS/MS method for simultaneous quantitation of two coumarins and two flavonoids in rat plasma and its application to a pharmacokinetic study of Wikstroemia indica extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for the Pharmacokinetic Study of 7-Methoxycoumarin Using Herniarin-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a standardized protocol for conducting pharmacokinetic studies of 7-methoxycoumarin (also known as Herniarin) using its deuterated analog, Herniarin-d3, as an internal standard. The protocol covers in vivo sample collection, sample preparation, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

7-Methoxycoumarin is a naturally occurring compound found in various plants and possesses a range of biological activities.[1] Understanding its pharmacokinetic profile is crucial for the development of new therapeutic agents.[2] This protocol details a robust and reliable method for the quantification of 7-methoxycoumarin in plasma samples, which is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS analysis by correcting for variations in sample preparation and instrument response.[3][4]

Metabolic Pathway of 7-Methoxycoumarin

7-Methoxycoumarin undergoes metabolism in the body, primarily through O-dealkylation to form 7-hydroxycoumarin (umbelliferone), which can then be further conjugated, for instance, through glucuronidation.[5][6][7] Another potential metabolic pathway is hydroxylation.[8]

Caption: Metabolic pathway of 7-methoxycoumarin.

Experimental Protocol

Materials and Reagents

-

7-Methoxycoumarin (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Rat plasma (or other relevant species)

Animal Husbandry and Dosing

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used model.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of 1 mg/kg 7-methoxycoumarin dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) via the tail vein.[9]

-

Oral (PO): Administer a single dose of 5 mg/kg 7-methoxycoumarin dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.

-

Sample Collection

Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points post-dosing:

-

IV Administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]

-

PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

Sample Preparation

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

| Parameter | Recommended Conditions |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | 7-Methoxycoumarin: Q1: 177.1 -> Q3: 133.1This compound: Q1: 180.1 -> Q3: 136.1 |

| Collision Energy | Optimize for your specific instrument |

| Source Temperature | 500°C |

Pharmacokinetic Data Analysis

Analyze the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The following key pharmacokinetic parameters should be determined:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Terminal half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

| F% | Bioavailability (for oral administration) |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the pharmacokinetic study of 7-methoxycoumarin.

Caption: Experimental workflow for the pharmacokinetic study.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Standard Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | |

| 5 | |

| 10 | |

| 50 | |

| 100 | |

| 500 | |

| 1000 |

Pharmacokinetic Parameters

| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC(0-t) (ngh/mL) | ||

| AUC(0-inf) (ngh/mL) | ||

| t1/2 (h) | ||

| CL (L/h/kg) | ||

| Vd (L/kg) | ||

| F (%) | N/A |

References

- 1. Herniarin - Wikipedia [en.wikipedia.org]

- 2. Preclinical Pharmacokinetic Study and Lung Penetration of a Coumarin Extracted from Zanthoxylum tingoassuiba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Need of a dedicated isotopic internal standard for accurate 3-epi-25(OH)D3 quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylumbelliferone | C10H8O3 | CID 10748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of deuterated coumarins in drug metabolism and pharmacokinetic (DMPK) studies.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates—a process known as deuteration—has emerged as a valuable tool in drug discovery and development to enhance their drug metabolism and pharmacokinetic (DMPK) properties.[1][2][3] This approach leverages the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[4] Coumarins, a class of compounds with diverse pharmacological activities, are often subject to extensive metabolism, which can impact their efficacy and safety profiles.[5][6][7] Deuteration of coumarins at metabolically labile positions can lead to improved metabolic stability, reduced formation of toxic metabolites, and an overall enhanced pharmacokinetic profile.[3][8][9] These improvements can translate into lower and/or less frequent dosing for patients.[10]

This document provides detailed application notes and experimental protocols for utilizing deuterated coumarins in DMPK studies, aimed at researchers, scientists, and drug development professionals.

Key Advantages of Deuterating Coumarins in DMPK Studies

-

Improved Metabolic Stability: By replacing hydrogen with deuterium at a site of metabolism, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[4] This can significantly decrease the rate of metabolism, leading to a longer half-life of the parent drug.

-

Reduced Toxic Metabolite Formation: Deuteration can alter the metabolic pathway of a coumarin derivative, potentially reducing the formation of toxic metabolites.[9] For instance, coumarin itself can be metabolized via a 3,4-epoxidation pathway to form a hepatotoxic metabolite; slowing this pathway could enhance the safety profile.[11]

-

Enhanced Pharmacokinetic Profile: A slower rate of metabolism can lead to increased plasma concentrations (AUC) and a longer half-life (t½) of the drug, potentially allowing for reduced dosing frequency and improved patient compliance.[10][12]

-

Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.

-

Minimal Impact on Pharmacodynamics: As deuterium is a stable isotope of hydrogen and does not significantly alter the steric or electronic properties of the molecule, the pharmacological activity of the deuterated coumarin at its target is generally expected to remain unchanged.[1]

Data Presentation: Quantitative Comparison of Deuterated vs. Non-Deuterated Coumarins

The following tables summarize the expected and observed quantitative data from DMPK studies comparing deuterated and non-deuterated coumarins.

Table 1: In Vitro Metabolic Stability of Deuterated 7-Ethoxycoumarin

| Compound | Test System | Intrinsic Clearance (CLint) (mL/min/mg protein) | Half-life (t½) (min) | Kinetic Isotope Effect (kH/kD) on Vmax/Km |

| 7-Ethoxycoumarin | Rat Liver Microsomes (Phenobarbital-induced) | High | Short | 3.79[2] |

| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Rat Liver Microsomes (Phenobarbital-induced) | Lower | Longer | - |

| 7-Ethoxycoumarin | Rat Liver Microsomes (3-Methylcholanthrene-induced) | High | Short | 1.90[2] |

| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Rat Liver Microsomes (3-Methylcholanthrene-induced) | Lower | Longer | - |

| 7-Ethoxycoumarin | Human Liver Microsomes | High | Short | 7.3 - 8.1[1] |

| Deuterated 7-Ethoxycoumarin (ethyl-d5) | Human Liver Microsomes | Lower | Longer | - |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of a Deuterated Coumarin vs. its Non-Deuterated Analog in Rats

| Parameter | Non-Deuterated Coumarin | Deuterated Coumarin | Expected Fold Change |

| Bioavailability (F%) | 30% | >30% | Increase |

| Clearance (CL) (mL/min/kg) | 50 | <50 | Decrease |

| Volume of Distribution (Vd) (L/kg) | 1.0 | ~1.0 | No significant change |

| Half-life (t½) (h) | 2 | >2 | Increase |

| Cmax (ng/mL) | 500 | >500 | Increase |

| AUC (ng*h/mL) | 1500 | >1500 | Increase |

This table represents a hypothetical scenario based on the established principles of the kinetic isotope effect on drug metabolism. The actual values will vary depending on the specific coumarin derivative and the site of deuteration.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated coumarin and its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated coumarins, dissolved in DMSO)

-

Pooled liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compounds (e.g., 1 mM in DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.

-

At the end of each time point, terminate the reaction by adding cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

-

Protocol 2: CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a deuterated coumarin that inhibits 50% of the activity of a specific CYP450 enzyme (IC50).

Materials:

-

Test compound (deuterated coumarin)

-

Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP3A4)

-

CYP450-specific probe substrate (e.g., coumarin for CYP2A6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile for reaction termination

-

Internal standard

-

96-well plates

-